molecular formula C5H4N4NaO+ B000781 Allopurinol sodium CAS No. 17795-21-0

Allopurinol sodium

Cat. No.: B000781
CAS No.: 17795-21-0
M. Wt: 159.10 g/mol
InChI Key: PTJRZVJXXNYNLN-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Allopurinol Sodium primarily targets the enzyme xanthine oxidase . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and then to uric acid, which is a key component in the development of gout .

Mode of Action

this compound acts as an inhibitor of xanthine oxidase . By inhibiting this enzyme, this compound disrupts the metabolic pathway that leads to the production of uric acid . This results in a reduction of uric acid levels in the body, thereby preventing the formation of uric acid crystals that cause gout .

Biochemical Pathways

The primary biochemical pathway affected by this compound is purine catabolism . This compound inhibits xanthine oxidase, disrupting the conversion of hypoxanthine to xanthine and then to uric acid . This prevents the accumulation of uric acid and the formation of uric acid crystals, which are responsible for gout attacks .

Pharmacokinetics

After oral administration, this compound has an oral bioavailability of 79 ± 20% . It has an elimination half-life (t 1/2) of 1.2 ± 0.3 hours, an apparent oral clearance (CL/F) of 15.8 ± 5.2 mL/min/kg, and an apparent volume of distribution after oral administration (V d /F) of 1.31 ± 0.41 L/kg . These properties influence the drug’s bioavailability and its overall effectiveness in reducing uric acid levels.

Result of Action

The primary molecular effect of this compound is the inhibition of xanthine oxidase, which leads to a decrease in the production of uric acid . On a cellular level, this results in a reduction of uric acid levels in the body, preventing the formation of uric acid crystals that cause the symptoms of gout .

Action Environment

Environmental factors such as dietary habits and comorbid conditions can influence the efficacy of this compound . For instance, a diet high in purines can increase uric acid levels, potentially reducing the effectiveness of this compound. Additionally, conditions like chronic kidney disease can affect the drug’s metabolism and excretion, potentially requiring dosage adjustments .

Preparation Methods

Fluconazole can be synthesized through several methods. One common route involves the reaction of meta-difluorobenzene with chloroacetyl chloride to obtain alpha-chloro-2,4-difluorophenyl ethanone. This intermediate undergoes further reactions with formamide, formic acid, and hydrazine hydrate to produce a 1,2,4-triazole mixture. The final step involves reacting this mixture with trimethoxy sulfur iodide and potassium hydroxide to yield fluconazole .

Another method utilizes a continuous Grignard reaction, where an aryl-turbo Grignard reagent is added to 1,3-dichloroacetone, followed by double alkylation with 1,2,4-triazole . This method is advantageous due to its high yield and efficiency.

Chemical Reactions Analysis

Fluconazole undergoes various chemical reactions, including:

    Oxidation: Fluconazole can be oxidized using reagents like sodium hypochlorite.

    Reduction: Reduction reactions are less common but can be performed under specific conditions.

    Substitution: Fluconazole can undergo substitution reactions, particularly involving its triazole rings.

Common reagents used in these reactions include chloroacetyl chloride, formamide, formic acid, hydrazine hydrate, and trimethoxy sulfur iodide . Major products formed from these reactions include intermediates like alpha-chloro-2,4-difluorophenyl ethanone and 1,2,4-triazole derivatives .

Scientific Research Applications

Fluconazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Fluconazole is often compared with other azole antifungals such as ketoconazole, itraconazole, and clotrimazole. Unlike ketoconazole, which contains an imidazole ring, fluconazole has a triazole ring, providing better systemic absorption and fewer side effects . Itraconazole and clotrimazole are also triazole antifungals but differ in their spectrum of activity and pharmacokinetic profiles .

Similar compounds include:

Fluconazole’s unique properties, such as its high bioavailability, minimal side effects, and effectiveness against a wide range of fungal infections, make it a valuable antifungal agent in both clinical and research settings.

Properties

CAS No.

17795-21-0

Molecular Formula

C5H4N4NaO+

Molecular Weight

159.10 g/mol

IUPAC Name

sodium;1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H4N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2H,(H2,6,7,8,9,10);/q;+1

InChI Key

PTJRZVJXXNYNLN-UHFFFAOYSA-N

SMILES

C1=NNC2=C1C(=NC=N2)[O-].[Na+]

Isomeric SMILES

C1=NNC2=C1C(=NC=N2)[O-].[Na+]

Canonical SMILES

C1=NNC2=C1C(=O)NC=N2.[Na+]

Key on ui other cas no.

17795-21-0

Synonyms

NA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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